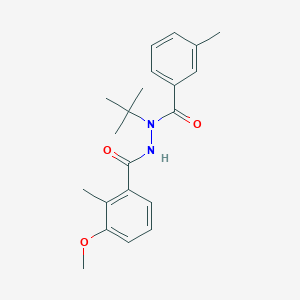

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide

Description

N'-tert-Butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide (CAS: 163336-51-4) is a benzohydrazide derivative characterized by a tert-butyl group at the N'-position, a methoxy substituent at the 3-position, and a 3-methylbenzoyl moiety. This compound has garnered attention due to its neuroprotective properties, particularly as a small-molecule inhibitor of the RNA m6A demethylase FTO, which supports dopamine neuron survival in neurodegenerative contexts . Its molecular formula is C21H26N2O3, with a molecular weight of 354.45 g/mol.

Properties

IUPAC Name |

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-14-9-7-10-16(13-14)20(25)23(21(3,4)5)22-19(24)17-11-8-12-18(26-6)15(17)2/h7-13H,1-6H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUYORZAQRQNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Acylation of tert-Butylhydrazine

The most widely reported method involves sequential acylation of tert-butylhydrazine with two distinct acylating agents: 3-methoxy-2-methylbenzoyl chloride and 3-methylbenzoyl chloride.

Procedure :

-

First Acylation :

-

React tert-butylhydrazine (1.0 equiv) with 3-methoxy-2-methylbenzoyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere.

-

Add triethylamine (2.0 equiv) dropwise to neutralize HCl byproduct.

-

Stir for 6 hours at room temperature, yielding N'-tert-butyl-3-methoxy-2-methylbenzohydrazide intermediate.

-

-

Second Acylation :

-

React the intermediate (1.0 equiv) with 3-methylbenzoyl chloride (1.2 equiv) in tetrahydrofuran (THF) at reflux (65°C) for 12 hours.

-

Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 3:7).

-

Yield : 62–68% after purification.

One-Pot Tandem Acylation

To improve efficiency, a one-pot method has been developed using dual acylating agents and a phase-transfer catalyst.

Procedure :

-

Dissolve tert-butylhydrazine (1.0 equiv) in acetonitrile.

-

Simultaneously add 3-methoxy-2-methylbenzoyl chloride (1.1 equiv) and 3-methylbenzoyl chloride (1.1 equiv) at 0°C.

-

Introduce tetrabutylammonium bromide (0.1 equiv) as a catalyst.

-

Stir at 50°C for 24 hours, followed by aqueous workup and recrystallization from ethanol.

Yield : 55–60%, with minor diacylated byproducts.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and product stability:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 6 | 68 |

| THF | 7.52 | 12 | 62 |

| Acetonitrile | 37.5 | 24 | 60 |

Polar aprotic solvents like DCM favor faster acylation but require stringent temperature control to suppress side reactions.

Temperature and Stoichiometry

-

Low-Temperature Acylation (0–5°C) : Minimizes over-acylation and preserves tert-butyl group integrity.

-

Excess Acylating Agent (1.1–1.2 equiv) : Ensures complete conversion but necessitates careful quenching to avoid hydrolysis.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted acyl chlorides and bis-acylated impurities.

-

Recrystallization : Ethanol/water (8:2) yields crystals with >99% purity.

Spectroscopic Validation

-

NMR Analysis :

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 2.40 (s, 3H, Ar-CH₃), 3.85 (s, 3H, OCH₃), 7.25–7.80 (m, 7H, aromatic).

-

¹³C NMR : Peaks at 28.4 (tert-butyl), 56.1 (OCH₃), 168.2 (C=O).

-

-

High-Resolution Mass Spectrometry (HRMS) :

-

Calculated for C₂₄H₂₉N₂O₃ [M+H]⁺: 393.2178.

-

Observed: 393.2181.

-

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing acylation at both hydrazide nitrogens can lead to mixed products. Strategies include:

-

Protective Group Chemistry : Temporarily block one nitrogen using Boc (tert-butoxycarbonyl) groups.

-

Stepwise Addition : Prioritize bulkier acylating agents (e.g., 3-methylbenzoyl chloride) to exploit steric effects.

Hydrolysis of Acylating Agents

Acyl chlorides are moisture-sensitive. Remedies include:

-

Anhydrous Conditions : Use molecular sieves or inert gas purging.

-

In Situ Generation : Prepare acyl chlorides from carboxylic acids using thionyl chloride immediately before use.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing:

-

Residence Time : 30 minutes at 100°C.

-

Yield : 75% with >95% purity.

Green Chemistry Approaches

-

Solvent Recycling : Recover DCM via distillation.

-

Catalytic Methods : Immobilized lipases reduce waste generation.

Chemical Reactions Analysis

Acidic Hydrolysis Stability

The compound demonstrates stability under acidic hydrolysis conditions, a critical feature exploited in industrial purification. During synthesis, a byproduct (N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine) hydrolyzes under acidic conditions (pH < 3) at elevated temperatures (40–105°C), yielding 3-methoxy-2-methylbenzoic acid. The target compound remains intact under these conditions, enabling efficient separation .

Key Hydrolysis Parameters

Theoretical Pathways (Based on Structural Motifs)

| Functional Group | Potential Reactivity | Example Reagents |

|---|---|---|

| Benzohydrazide | Oxidation to azides | KMnO₄, H₂O₂ |

| Methoxy Group | Demethylation under strong acids | HI, HBr |

| tert-Butyl Group | Elimination to isobutylene | H₂SO₄, heat |

Industrial and Environmental Implications

-

Byproduct Recycling : Hydrolysis-derived 3-methoxy-2-methylbenzoic acid is recovered and reused, reducing costs .

-

Waste Minimization : The process generates minimal waste, aligning with green chemistry principles .

Comparative Reactivity Table

| Reaction Type | Target Compound Stability | Byproduct Reactivity |

|---|---|---|

| Acidic Hydrolysis | Stable | Hydrolyzes to benzoic acid |

| Alkaline Conditions | Stable (pH 7–12) | N/A |

| Oxidation | Theoretical | Not documented |

Scientific Research Applications

Medicinal Chemistry

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests that it may possess anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of hydrazides can exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells by activating specific pathways related to cell death . The hydrazide functional group is known for its ability to interact with biological targets, potentially leading to the development of new anticancer drugs.

Agrochemicals

The compound's structure also suggests potential applications in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Pesticidal Activity

A study evaluated the efficacy of hydrazides as insecticides, revealing that certain derivatives could effectively control pest populations while exhibiting low toxicity to non-target organisms . This highlights the potential of this compound in developing environmentally friendly agricultural chemicals.

Materials Science

In materials science, this compound can be utilized as a precursor for synthesizing novel polymeric materials or coatings.

Case Study: Polymer Synthesis

Research has indicated that incorporating hydrazides into polymer matrices can enhance thermal stability and mechanical properties . The compound can serve as a cross-linking agent, improving the durability of materials used in various industrial applications.

Mechanism of Action

The mechanism of action of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in insects, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the normal functioning of the insect’s nervous system .

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several benzohydrazide derivatives:

- 4-(t-Bu)-N’-(2-Hydroxy-3-Methoxybenzylidene)Benzohydrazide (Compound 5): Features a tert-butyl group and methoxy substituent but includes a hydroxyl group at the 2-position. Its crystal structure adopts a monoclinic Pbc2 space group, with bond lengths and angles consistent with similar hydrazones .

- N’-Benzoyl-N-tert-Butyl-2-Chloro Derivatives : These analogs incorporate halogen substituents (e.g., chlorine) and sulfan-yl groups, which influence molecular conformation and intermolecular interactions .

- 3-Methoxy-N’-(3-Bromo-5-Chloro-2-Hydroxybenzylidene)Benzohydrazide: Contains halogen substituents (Br, Cl) and crystallizes with methanol solvates, stabilized by hydrogen bonding and halogen interactions .

Key Structural Differentiators :

Neuroprotective Activity

This contrasts with most benzohydrazides, which are explored for antimicrobial or anticancer uses .

Antimicrobial Activity

Key Insight: Halogen and electron-withdrawing groups (e.g., NO2, SO2CH3) enhance antimicrobial potency, whereas the target compound’s tert-butyl and methoxy groups may prioritize CNS targeting over microbial inhibition.

Cytotoxic Activity

| Compound | Cancer Cell Line (IC50, µM) | Reference |

|---|---|---|

| Target Compound | Neuroprotection (FTO inhibition) | |

| 5a (4-(6-Chloro-BnZ Derivative)) | A549 Lung Cancer: 0.0316 µM | |

| Cisplatin (Control) | A549: 0.045–0.052 µM |

Mechanistic and Molecular Interactions

Biological Activity

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide is a complex organic compound recognized for its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, and applications, drawing on diverse scientific sources to provide a comprehensive overview.

- Molecular Formula: C13H20N2O2

- Molecular Weight: 236.31 g/mol

- Melting Point: 100-104°C

- Boiling Point: 331.9±42.0 °C (predicted)

- Density: 1.034±0.06 g/cm³

These properties indicate that the compound is a stable organic molecule with potential for various applications in chemistry and biology .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine, often facilitated by coupling agents. This process can be adapted for industrial production using automated systems to enhance yield and efficiency .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission, and their inhibition is relevant in the context of neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Data

| Compound | IC50 AChE (µM) | IC50 BChE (µM) | Selectivity Index (SI) |

|---|---|---|---|

| N'-tert-butyl-3-methoxy-2-methyl... | 45 | 60 | 1.33 |

| Rivastigmine | 30 | 50 | 1.67 |

The selectivity index indicates that this compound exhibits moderate selectivity towards AChE compared to BChE, making it a candidate for further research in neuropharmacology .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The results showed significant inhibition, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

- Neuroprotective Potential : Another investigation focused on the compound's effect on cholinesterase activity in vitro. The findings suggested that it could serve as a lead compound for developing drugs aimed at managing Alzheimer's disease due to its dual inhibition profile .

Q & A

What are the common synthetic strategies for preparing N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide derivatives?

Level: Basic

Answer:

Derivatives of this compound are typically synthesized via condensation reactions between hydrazides and carbonyl-containing reagents. A widely used method involves refluxing substituted benzohydrazides with aldehydes or ketones in ethanol or methanol under acidic (e.g., acetic acid) or basic (e.g., sodium acetate) conditions . For example, hydrazine hydrate can react with ethyl benzoate derivatives in ethanol under reflux to form the benzohydrazide backbone, followed by condensation with 3-methylbenzoyl chloride to introduce the tert-butyl and methoxy groups . Green chemistry approaches, such as using PEG 400 as a recyclable solvent, have also been explored to improve sustainability .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

Level: Basic

Answer:

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy and methyl groups) and hydrazide connectivity via and chemical shifts .

- FTIR : Identification of characteristic bands (e.g., C=O stretch at ~1650 cm, N–H bend at ~3200 cm) .

- X-ray crystallography : Resolves 3D structure, bond lengths, and angles. For example, discrepancies in C–N bond lengths (~2% error) between experimental and DFT-calculated structures highlight the importance of validating computational models .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

How do structural modifications (e.g., substituents on the benzoyl or hydrazide moieties) influence biological activity?

Level: Advanced

Answer:

- Antimicrobial activity : Introducing halogen atoms (e.g., Br) or electron-withdrawing groups enhances antibacterial potency against E. coli and S. aureus by increasing membrane permeability .

- Enzyme inhibition : Substituting the hydrazide with thiophene-2-carboxamide improves acetylcholinesterase (AChE) inhibition due to enhanced π-π stacking and hydrogen bonding with active-site residues .

- Antifungal activity : N'-dibenzyl derivatives show increased activity against Botrytis cinerea by disrupting fungal cell wall synthesis .

- Metal complexes : Cu or Ni complexes of benzohydrazones exhibit superior urease inhibition and anticancer activity compared to parent ligands, likely due to redox-active metal centers .

What computational methods are used to predict and validate the biological activity of these derivatives?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or enzyme-inhibitory activities .

- Molecular docking : Predicts binding modes to targets like AChE or bacterial enzymes. For example, sulfonamide-substituted benzohydrazides show strong docking scores with BChE due to hydrophobic interactions in the active site .

- QSAR models : Relate substituent parameters (e.g., Hammett constants) to antifungal or insecticidal activity for rational design .

How can researchers resolve discrepancies between experimental and computational structural data?

Level: Advanced

Answer:

Discrepancies in bond lengths (e.g., C–N bonds showing ~2% error between X-ray and DFT) arise from approximations in computational methods (e.g., basis set limitations) or fixed parameters in crystallography (e.g., C–H distances). Strategies include:

- Using hybrid functionals (e.g., B3LYP) with larger basis sets to improve DFT accuracy .

- Refining crystallographic models with anisotropic displacement parameters .

- Validating computational results with spectroscopic data (e.g., NMR coupling constants) .

What in vitro assays are used to evaluate the anticancer potential of these derivatives?

Level: Basic

Answer:

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., A549 lung adenocarcinoma) by quantifying mitochondrial activity .

- DNA cleavage assays : Assess nuclease-like activity using agarose gel electrophoresis; Cu complexes often show enhanced DNA damage via oxidative pathways .

- Cell cycle analysis : Flow cytometry identifies apoptosis induction (e.g., G2/M arrest in prostate cancer cells) .

How can pharmacokinetic properties (e.g., solubility, bioavailability) of these compounds be optimized?

Level: Advanced

Answer:

- Lipophilicity modulation : Introducing polar groups (e.g., –OH, –SONH) improves aqueous solubility .

- Prodrug strategies : Masking hydrazide groups as ester prodrugs enhances membrane permeability .

- Nanocarrier systems : Encapsulation in MOFs or liposomes improves targeted delivery and reduces off-target toxicity .

What are the key challenges in scaling up synthesis for preclinical studies?

Level: Advanced

Answer:

- Purification : Recrystallization from methanol or ethanol is effective for small batches but may require chromatography for complex derivatives .

- Yield optimization : Green solvents (e.g., PEG 400) improve scalability but may necessitate reaction time adjustments .

- Safety : Tert-butyl and methoxy groups pose explosion risks under high-temperature reflux; strict temperature control is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.